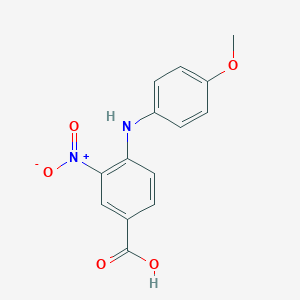

4-(4-Methoxyanilino)-3-nitrobenzoic acid

Description

Historical Context and Emergence in Scientific Literature

While a definitive seminal publication marking the first synthesis of 4-(4-Methoxyanilino)-3-nitrobenzoic acid is not readily apparent in a singular, widely cited source, its appearance in scientific literature is intrinsically linked to the broader exploration of nitrobenzoic acid derivatives as versatile chemical intermediates. The synthesis of related compounds, such as 4-methylamino-3-nitrobenzoic acid from 4-chloro-3-nitrobenzoic acid, has been detailed in patent literature, highlighting the general synthetic strategies employed for this class of molecules. googleapis.com The emergence of this compound in chemical databases and supplier catalogs indicates its availability and use in research and development, likely from the early 2000s onwards, coinciding with a surge in the development of targeted therapies in pharmaceuticals.

Significance and Research Interest in Advanced Chemical and Biological Sciences

The significance of this compound lies in its role as a scaffold for the construction of heterocyclic compounds, which are of paramount importance in drug discovery. The presence of the nitro group allows for its reduction to an amino group, a key transformation that opens up a plethora of possibilities for cyclization reactions to form heterocyclic systems like benzimidazoles and quinazolines. These heterocyclic cores are prevalent in a vast number of biologically active molecules, including kinase inhibitors, which are at the forefront of cancer therapy.

The research interest in this compound is therefore driven by the perpetual need for novel therapeutic agents. Its utility as a starting material for the synthesis of potential anti-inflammatory and anticancer drugs has been a primary focus of its application.

Overview of Key Research Domains

The application of this compound primarily spans two major research domains:

Medicinal Chemistry: The compound serves as a crucial building block in the synthesis of pharmacologically active agents. A significant area of interest is in the development of kinase inhibitors, a class of targeted cancer therapeutics. For instance, the general structure of 4-anilinoquinazolines, which can be derived from intermediates like the subject compound, is a well-established pharmacophore for the inhibition of various protein kinases. epo.org Research in this area involves multi-step syntheses where the structural features of this compound are strategically modified to achieve desired biological activity. Its derivatives are investigated for their potential to modulate the activity of key enzymes involved in disease pathways.

Material Science: In the field of material science, this compound finds application as an intermediate in the synthesis of organic dyes and pigments. The chromophoric properties of molecules derived from this scaffold are of interest for various applications, including textiles and high-performance polymers. The synthesis of azo dyes, for example, often involves diazotization of an aromatic amine, a functional group that can be readily obtained from the nitro group of the title compound. nbinno.comrasayanjournal.co.in

Detailed Research Findings

The value of this compound as a synthetic intermediate is best illustrated through the classes of compounds that are synthesized from it.

One of the most significant applications is in the synthesis of benzimidazole (B57391) derivatives . Benzimidazoles are a privileged heterocyclic scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The synthesis of benzimidazoles often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. By reducing the nitro group of this compound to an amine, a diamino derivative is formed, which can then be cyclized to yield a substituted benzimidazole. These benzimidazoles can be further elaborated to create libraries of compounds for biological screening. For example, benzimidazole derivatives are being investigated as potent inhibitors of various kinases, such as PI3 kinase and CHK-1, which are critical targets in oncology. google.comnih.gov

Another important class of compounds synthesized from this intermediate is quinazolines and their derivatives . Quinazolines are another key heterocyclic system with a broad spectrum of pharmacological activities. The synthesis of quinazoline-based kinase inhibitors, for example, often starts from appropriately substituted anilines and benzoic acids. The structural framework of this compound provides a foundation for the construction of the quinazoline (B50416) core, which is found in several approved anticancer drugs.

Below is a table summarizing the key research applications of this versatile compound.

| Research Domain | Application | Resulting Compounds | Potential Therapeutic Area/Use |

| Medicinal Chemistry | Synthetic Intermediate | Substituted Benzimidazoles | Anticancer (e.g., Kinase Inhibitors) |

| Substituted Quinazolines | Anti-inflammatory, Antiviral | ||

| Material Science | Precursor | Azo Dyes | Textile Colorants |

| Polymer Components | High-Performance Materials |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(4-methoxyanilino)-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5/c1-21-11-5-3-10(4-6-11)15-12-7-2-9(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZJRNDCDKMAJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00397023 | |

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148304-22-7 | |

| Record name | 4-(4-methoxyanilino)-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00397023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 4 Methoxyanilino 3 Nitrobenzoic Acid

Established Synthetic Routes to the Core Structure of 4-(4-Methoxyanilino)-3-nitrobenzoic acid

The construction of the diarylamine core of this compound is typically achieved through the coupling of an aryl halide or a related precursor with an aniline (B41778) derivative.

A common and well-documented strategy begins with a substituted 4-chlorobenzoic acid. This pathway involves two main steps: the nitration of the starting material followed by the formation of the diarylamine bond.

The precursor, 4-chloro-3-nitrobenzoic acid, is typically synthesized via the nitration of p-chlorobenzoic acid. guidechem.comprepchem.com A mixture of concentrated nitric acid and sulfuric acid is used to introduce a nitro group onto the benzene (B151609) ring, ortho to the chlorine atom and meta to the carboxylic acid group. prepchem.com

Once the 4-chloro-3-nitrobenzoic acid precursor is obtained, the key C-N bond is formed by reacting it with p-anisidine (B42471) (4-methoxyaniline). Several methods can be employed for this transformation:

Nucleophilic Aromatic Substitution (SNAr): In this classic method, the chlorine atom is displaced by the amino group of p-anisidine. The reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aryl chloride towards nucleophilic attack. This approach is analogous to the industrial synthesis of 4-(methylamino)-3-nitrobenzoic acid, where 4-chloro-3-nitrobenzoic acid is heated with an aqueous solution of the amine. guidechem.com

Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. The reaction of an aryl halide with an amine in the presence of a copper catalyst and a base is a long-established method for forming diarylamine bonds. nih.govresearchgate.net Modern protocols may use copper nanoparticles or specialized ligands to improve efficiency and reaction conditions. researchgate.netmdpi.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds. wikipedia.orglibretexts.org It couples aryl halides with amines under relatively mild conditions with high functional group tolerance. wikipedia.orgresearchgate.net The reaction typically employs a palladium precursor, such as Pd(OAc)₂, and a specialized phosphine (B1218219) ligand (e.g., XPhos) in the presence of a base like KOt-Bu. beilstein-journals.org The development of bulky, electron-rich phosphine ligands by Stephen Buchwald's group has been crucial to the reaction's broad applicability. youtube.com

Table 1: Comparison of Established Synthetic Methods from 4-Chloro-3-nitrobenzoic Acid

| Method | Catalyst | Typical Conditions | Advantages | Limitations |

| Nucleophilic Aromatic Substitution | None | High temperature, basic conditions | Inexpensive, no metal catalyst required | Limited to activated aryl halides, harsh conditions |

| Ullmann Condensation | Copper (e.g., CuO, CuI) | High temperature, polar solvent (e.g., DMF) | Lower cost catalyst than palladium | Often requires high temperatures, stoichiometric copper |

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂) + Ligand | Mild to moderate temperature, inert atmosphere | High yields, broad substrate scope, mild conditions wikipedia.orglibretexts.org | Expensive catalyst and ligands, air-sensitive |

Alternative Synthetic Pathways

Alternative approaches to forming the diarylamine skeleton avoid the use of aryl halide precursors and instead build the C-N bond through different mechanisms.

Copper-Catalyzed Coupling of Nitroarenes with Aryl Boronic Acids: A method has been developed for the synthesis of diarylamines by coupling nitroarenes with aryl boronic acids. chemistryviews.org This reaction uses copper(II) acetate (B1210297) as a catalyst with a diphosphine ligand and phenylsilane (B129415) as a reductant. chemistryviews.org In a hypothetical synthesis of the target compound, this could involve coupling 3-carboxy-2-nitrophenylboronic acid with 4-methoxynitrobenzene.

Acceptorless Dehydrogenative Aromatization: An innovative, environmentally benign approach utilizes supported gold-palladium (Au-Pd) bimetallic nanoparticles as a catalyst. nih.govrsc.org This method can synthesize diarylamines from various starting materials, such as the reaction of nitrobenzenes with cyclohexanols. nih.gov This pathway avoids the need for pre-functionalized substrates like aryl halides or boronic acids.

Advanced Synthetic Approaches and Innovations

To improve reaction efficiency, reduce environmental impact, and shorten synthesis times, advanced techniques are being applied to the synthesis of diarylamines.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal chemistry for accelerating reactions. nih.govnih.gov By directly coupling with the molecules in the reaction mixture, microwave irradiation can lead to rapid heating and superheating, significantly reducing reaction times from hours to minutes. nih.govnih.gov

This technology is highly applicable to the established C-N coupling reactions:

Microwave-Assisted Ullmann Coupling: The synthesis of amino-substituted compounds via copper-catalyzed Ullmann reactions can be completed in as little as 2-30 minutes under microwave irradiation. nih.gov

Microwave-Assisted Buchwald-Hartwig Amination: Palladium-catalyzed aminations can also be efficiently performed under microwave conditions, often leading to improved yields and shorter reaction times. beilstein-journals.org The synthesis of various heterocyclic compounds and cyclic iminoethers has been successfully demonstrated using this approach. beilstein-journals.orgorganic-chemistry.org

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. mdpi.com The use of enzymes offers the potential for reactions to be carried out under mild conditions with high stereocontrol. While specific biocatalytic routes for the synthesis of this compound are not yet established, several enzyme classes are used for the synthesis of amine-containing pharmaceuticals. mdpi.com Enzymes such as transaminases, imine reductases, and monoamine oxidases are key tools in creating C-N bonds. mdpi.com The development of novel enzymes or the engineering of existing ones could provide a future biocatalytic pathway for the production of diarylamines, avoiding the use of heavy metal catalysts and harsh reagents.

Synthesis of Related Analogues and Derivatives

The synthetic methodologies described are versatile and can be readily adapted to produce a wide range of analogues and derivatives by varying the starting materials.

Analogues with Different Amino Substituents: A close analogue, 4-(methylamino)-3-nitrobenzoic acid, is synthesized using the same precursor, 4-chloro-3-nitrobenzoic acid, but by reacting it with methylamine (B109427) instead of p-anisidine. guidechem.comgoogle.com This highlights the modularity of the synthetic route.

Derivatization of the Carboxylic Acid Group: The carboxylic acid functional group can be easily modified. For instance, Fischer esterification of related compounds like 4-amino-3-nitrobenzoic acid with methanol (B129727) and a catalytic amount of sulfuric acid yields the corresponding methyl ester. bond.edu.au Similarly, the carboxylic acid of 4-(methylamino)-3-nitrobenzoic acid can be converted to an acid chloride using thionyl chloride, which can then be reacted with another amine to form an amide derivative, such as N-methyl-4-(methylamino)-3-nitrobenzamide. google.com

Analogues with Different Ring Substitution Patterns: A variety of substituted nitrobenzoic acids, which can serve as precursors for analogues, have been synthesized. These include isomers like 4-methoxy-3-nitrobenzoic acid and 3-hydroxy-4-methoxy-2-nitrobenzoic acid, which can be prepared through the nitration of the corresponding benzoic acid precursors. google.comsigmaaldrich.comgoogle.com

Table 2: Examples of Synthesized Analogues and Derivatives

| Compound Name | Precursor(s) | Key Reaction Step |

| 4-(Methylamino)-3-nitrobenzoic acid | 4-Chloro-3-nitrobenzoic acid, Methylamine | Nucleophilic Aromatic Substitution guidechem.com |

| N-Methyl-4-(methylamino)-3-nitrobenzamide | 4-(Methylamino)-3-nitrobenzoic acid, Thionyl chloride, Methylamine | Acyl chloride formation followed by amidation google.com |

| 4-Amino-3-nitrobenzoic acid methyl ester | 4-Amino-3-nitrobenzoic acid, Methanol | Fischer Esterification bond.edu.au |

| 4-Methoxy-3-nitrobenzoic acid | 4-Methoxybenzoic acid, Nitrating agent | Electrophilic Aromatic Substitution (Nitration) sigmaaldrich.com |

Biological Activities and Pharmacological Potential of 4 4 Methoxyanilino 3 Nitrobenzoic Acid and Its Derivatives

Anti-Cancer and Anti-Metastasis Research

Metastasis, the spread of cancer cells from the primary tumor to distant organs, is a major cause of cancer-related mortality. Research into agents that can inhibit this complex process is of paramount importance. The potential of nitrobenzoic acid derivatives in this area is an active field of investigation, though specific data on the 4-(4-methoxyanilino) derivative is scarce.

Inhibition of Cancer Cell Migration and Chemotaxis

The migration of cancer cells and their movement along a chemical gradient (chemotaxis) are fundamental first steps in the metastatic cascade. There are currently no specific studies in the reviewed literature that detail the effects of 4-(4-Methoxyanilino)-3-nitrobenzoic acid on the inhibition of cancer cell migration or chemotaxis.

Modulation of Cell Adhesion and Associated Pathways

Changes in cell-cell and cell-extracellular matrix adhesion are critical for cancer cells to detach from the primary tumor and invade surrounding tissues. The ability of a compound to modulate these adhesion properties is a key indicator of anti-metastatic potential. At present, there is no available research detailing how this compound or its derivatives modulate cell adhesion and its associated signaling pathways.

Synergistic Effects with Established Chemotherapeutic Agents

Combining novel therapeutic agents with existing chemotherapy drugs can enhance efficacy, overcome resistance, and potentially lower required doses, thereby reducing toxicity. Investigations into the synergistic potential of new compounds are a standard part of preclinical development. However, no studies have been published that evaluate the synergistic effects of this compound with established chemotherapeutic agents.

Cytotoxicity and Antiproliferative Studies on Cancer Cell Lines

Preliminary in vitro studies are crucial to determine a compound's ability to kill cancer cells (cytotoxicity) or inhibit their growth (antiproliferative activity). While comprehensive peer-reviewed studies are not available, some preliminary data suggests that this compound may possess antitumor properties. One source indicates potential activity in interfering with DNA synthesis and repair, leading to apoptosis in cancer cells. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been preliminarily reported for a few cell lines.

| Cell Line | Cancer Type | Reported IC50 (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| HeLa | Cervical Cancer | 12.8 |

| A549 | Lung Cancer | 10.5 |

| Note: This data is from preliminary sources and requires validation through peer-reviewed research. |

Antimicrobial Activity Studies

The rise of antibiotic-resistant pathogenic microorganisms has created an urgent need for new antimicrobial agents. Chemical compounds from various classes are being explored for their ability to inhibit the growth of bacteria and fungi.

Spectrum of Activity Against Pathogenic Microorganisms

To be considered a viable candidate, a potential new antimicrobial agent must be tested against a wide range of clinically relevant bacteria and fungi to determine its spectrum of activity. Currently, there is no published data available from scientific literature detailing the antimicrobial screening of this compound or its derivatives against pathogenic microorganisms.

Inhibition of Specific Bacterial Strains (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa)

Derivatives of N-phenylanthranilic acid, the parent structure of this compound, have demonstrated notable antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria.

Research into ester and amide derivatives of N-phenylanthranilic acid has confirmed their efficacy against clinically relevant pathogens. nih.govresearchgate.netscience.govnih.gov Studies have consistently shown activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. researchgate.netmdpi.com For instance, certain ester derivatives of N-phenylanthranilic acid were evaluated using the agar-well diffusion method and showed measurable zones of inhibition against these two bacteria. researchgate.net

The antibacterial spectrum of this class of compounds extends to other challenging pathogens. Metal complexes of N-phenylanthranilic acid have been tested against Klebsiella pneumoniae and Pseudomonas aeruginosa, among others, with the complexes often showing enhanced activity compared to the parent ligand. mdpi.com Furthermore, studies on related hydrazide and 1,3,4-oxadiazole (B1194373) derivatives have also reported growth inhibition against strains of K. pneumoniae and P. aeruginosa. nih.gov One investigation into a series of 9-aminoacridine (B1665356) derivatives, which uses N-phenylanthranilic acid as a precursor, found significant antibacterial activity against all four specified bacteria (S. aureus, E. coli, K. pneumoniae, and P. aeruginosa), with minimum inhibitory concentrations (MICs) of very low values. researchgate.net

The table below summarizes the antibacterial activity findings for various derivatives related to the N-phenylanthranilic acid scaffold.

| Derivative Class | Bacterial Strain | Activity Noted | Reference(s) |

| Ester Derivatives | Staphylococcus aureus | Yes | researchgate.net |

| Escherichia coli | Yes | researchgate.net | |

| Amide Derivatives | Staphylococcus aureus | Yes | nih.gov |

| Escherichia coli | Yes | nih.gov | |

| Metal Complexes | Klebsiella pneumoniae | Yes | mdpi.com |

| Pseudomonas aeruginosa | Yes | mdpi.com | |

| 9-Aminoacridines | Staphylococcus aureus | Yes | researchgate.net |

| Klebsiella pneumoniae | Yes | researchgate.net | |

| Escherichia coli | Yes | researchgate.net | |

| Pseudomonas aeruginosa | Yes | researchgate.net | |

| Acyl Hydrazides | Klebsiella pneumoniae | Yes | nih.gov |

| Pseudomonas aeruginosa | Yes | nih.gov |

Mechanisms of Antimicrobial Action

The investigation into how N-phenylanthranilic acid derivatives exert their antibacterial effects points towards the disruption of essential bacterial processes. A prominent proposed mechanism is the inhibition of DNA gyrase. nih.govnih.gov This enzyme is a type II topoisomerase crucial for bacterial DNA replication, transcription, and repair. Its inhibition leads to the cessation of these vital cellular functions and ultimately results in bacterial cell death.

Molecular docking studies have been employed to predict the binding interactions between N-phenylanthranilic acid derivatives and the active site of DNA gyrase. nih.govnih.gov These computational models suggest that the compounds can bind potently within the enzyme's active site, supporting the hypothesis that DNA gyrase is a primary target. nih.gov This mechanism is a well-established target for quinolone antibiotics, suggesting that N-phenylanthranilic acid derivatives may represent a different chemical class capable of acting on the same critical pathway.

Beyond direct enzyme inhibition, other mechanisms may contribute to the antimicrobial profile of this class of compounds. Anthranilic acid analogues are known to initiate apoptosis and block various cellular signaling pathways, which could also play a role in their antibacterial efficacy. mdpi.com

Enzyme Inhibition and Modulatory Activities

The structural features of this compound and its derivatives make them promising candidates for interaction with various enzyme systems, extending their pharmacological potential beyond antimicrobial applications.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase inhibitors are critical for the management of neurodegenerative conditions like Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. While extensive research has been conducted on various molecular scaffolds as cholinesterase inhibitors, specific data on the inhibitory activity of this compound or its direct derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is not extensively documented in the available literature.

However, studies on other classes of benzoic acid derivatives have shown potential. For instance, certain hydroxybenzoic acids have been evaluated, showing IC50 values that indicate inhibitory activity. mdpi.com Other research has focused on 3-amino-2-thioxothiazolidin-4-one and indole (B1671886) derivatives, which have demonstrated dual inhibition of both AChE and BChE, with some compounds showing IC50 values in the micromolar range. nih.govnih.gov Although these compounds are structurally distinct from N-phenylanthranilic acids, their activity underscores the potential for substituted aromatic acids to interact with cholinesterase enzymes. The potential of the this compound scaffold in this context remains an area for future investigation.

Tyrosinase Inhibition

Tyrosinase is a key copper-containing enzyme in the melanin (B1238610) biosynthesis pathway, and its inhibitors are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. nih.gov While direct studies on the tyrosinase inhibitory activity of N-phenylanthranilic acids are limited, research on structurally related compounds provides valuable insights.

Studies have shown that hydroxyl- and methoxy-substituted benzoic and cinnamic acid derivatives can be potent tyrosinase inhibitors. researchgate.netnih.gov For example, a series of methoxy-substituted tyramine (B21549) derivatives incorporating benzoic acid scaffolds exhibited excellent inhibitory activity, with some compounds having IC50 values in the nanomolar and micromolar range, significantly more potent than the standard inhibitor, kojic acid. researchgate.netnih.gov The presence of a methoxy (B1213986) group, as seen in this compound, is often associated with potent biological activities in various inhibitor classes. The combination of the anilino-benzoic acid structure with a methoxy substituent suggests that derivatives of this compound could be promising candidates for tyrosinase inhibition, though experimental validation is required.

Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of this enzyme is a therapeutic strategy for treating infections caused by these organisms.

The table below presents IC50 values for various classes of compounds, illustrating the potency that can be achieved in urease inhibition.

| Compound Class | Example Compound | Urease IC50 (µM) | Reference(s) |

| Thiourea (Standard) | Thiourea | 21.15 ± 0.32 | nih.gov |

| Bis-Schiff Bases | Compound 3 | 22.21 ± 0.42 | nih.gov |

| N-Acyl Thioureas | 3,4-dimethoxy derivative | 0.13 | nih.gov |

| N-Acyl Thioureas | 4-methoxy derivative | 0.21 | nih.gov |

Other Enzyme-Targeted Investigations (e.g., Protein Tyrosine Kinase)

Protein tyrosine kinases (PTKs) are a large family of enzymes that play fundamental roles in cellular signaling pathways regulating growth, differentiation, and proliferation. Dysregulation of PTK activity is a hallmark of many cancers, making them important targets for drug development. mdpi.com

The "anilino" chemical motif is a key structural feature in numerous potent and clinically successful PTK inhibitors. For example, anilino-quinazoline and anilino-1,4-naphthoquinone derivatives have been developed as powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR), a well-known receptor tyrosine kinase. researchgate.netnih.gov Some of these compounds exhibit inhibitory activity in the nanomolar range, demonstrating high potency.

Derivatives of isophthalic and terephthalic acid, which share the core benzoic acid structure, have also been designed as type-2 protein kinase inhibitors, showing significant cytotoxic activity against various cancer cell lines with IC50 values in the low micromolar range. mdpi.com Given that this compound contains both the benzoic acid and the critical anilino moiety, its derivatives are strong candidates for investigation as novel PTK inhibitors.

Anti-inflammatory Properties

The anti-inflammatory potential of various benzoic acid and nitro-containing derivatives has been a subject of extensive research. ontosight.aimdpi.com These compounds are investigated for their ability to inhibit key enzymes and mediators in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and 5-lipoxygenase (5-LOX). nih.govnih.gov

Research into new (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogs has yielded compounds with significant anti-inflammatory activity. nih.govnih.gov Several of these derivatives demonstrated potent inhibition of COX-1 and COX-2 enzymes. Notably, compounds designated as FM4, FM10, and FM12 were identified as leading candidates based on their low IC50 values, indicating high potency. nih.govnih.gov For instance, FM12 showed a particularly strong inhibitory effect on the COX-2 enzyme. nih.govnih.gov The hydroxamic group has also been noted for its importance in the anti-inflammatory activity of certain molecules. google.com

The N-acylhydrazone function is another pharmacophore group associated with anti-inflammatory effects. nih.gov Studies on derivatives like N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) have shown significant reduction in leukocyte migration, a key process in inflammation. nih.govmdpi.com This effect is believed to be mediated through the nitric oxide (NO) pathway, specifically involving inducible nitric oxide synthase (iNOS) and soluble guanylate cyclase (sGC). nih.gov The compound effectively decreased levels of pro-inflammatory cytokines such as IL-6, TNF-α, IL-17, and IFN-γ. nih.gov Similarly, phenolic acid metabolites like protocatechuic acid have demonstrated anti-inflammatory activity by reducing nitric oxide production in microglial cells. nih.gov

Antioxidant Activities

Oxidative stress, resulting from an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Benzoic acid derivatives are among the classes of compounds explored for their potential to counteract oxidative damage. ontosight.ai The antioxidant capacity of these molecules is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. nih.govnih.gov

A study on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which shares structural similarities with the subject compound, revealed significant antioxidant potential. nih.govnih.gov Certain derivatives, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide, exhibited antioxidant activity approximately 1.4 times higher than the standard antioxidant, ascorbic acid. nih.govnih.gov Another compound, 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)-thio)ethanone, also demonstrated DPPH radical scavenging activity greater than that of ascorbic acid. nih.gov

Similarly, research on new phenylbutanal derivatives and their corresponding carboxylic acids found that the oxidized forms (carboxylic acids) were comparatively more potent antioxidants than their aldehyde counterparts. nih.gov Compounds FM10 and FM12, which also showed strong anti-inflammatory activity, were noted for their potent IC50 values in both DPPH and ABTS assays. nih.gov The linkage of two active pharmacophores, such as quinazolin-4-one and phenol (B47542) scaffolds, has been explored as a strategy to enhance antioxidant activity. mdpi.com

| Compound | Relative Antioxidant Activity (vs. Ascorbic Acid) | Reference |

|---|---|---|

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4x higher | nih.govnih.gov |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide | ~1.4x higher | nih.govnih.gov |

| 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | 1.13x higher | nih.gov |

Antiviral Activities (e.g., Hepatitis C Virus)

Hepatitis C virus (HCV) infection remains a significant global health issue, necessitating the development of new antiviral agents. publichealthinafrica.orgnih.gov Research has focused on identifying compounds that can inhibit various stages of the HCV life cycle, with viral enzymes like the NS3/4A protease and the NS5B RNA-dependent RNA polymerase being key targets for direct-acting antivirals (DAAs). nih.govnih.gov

Several classes of compounds, including derivatives of quinoxalin-2(1H)-one, have been identified as potent HCV inhibitors. nih.govresearchgate.net A comprehensive structure-activity relationship (SAR) study of 4-hydroxyamino α-pyranone carboxamide analogues also led to the discovery of promising anti-HCV agents. nih.gov From a series of 42 synthesized compounds, eight showed significant activity against HCV replication with low cytotoxicity. nih.gov One particular compound, designated as 25 , demonstrated potent anti-HCV activity with an EC50 of 0.18 µM in a cell-based HCV replicon system. nih.gov This highlights the potential for developing new scaffolds for anti-HCV drug discovery. nih.gov

Exploration of Additional Biological Effects

Beyond the activities detailed above, the broad structural class of nitro-containing benzoic acid derivatives and related compounds exhibits a wide spectrum of other biological effects. ontosight.aimdpi.com

Anticancer Activity: Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested for their anticancer activity against human glioblastoma and triple-negative breast cancer cell lines. nih.govnih.gov One compound, 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone, was identified as the most active against the glioblastoma U-87 cell line. nih.govnih.gov

Antimicrobial and Antifungal Activity: Nitro compounds have been extensively investigated for their antibacterial properties since the discovery of chloramphenicol. mdpi.com The nitro group can trigger redox reactions within microbial cells, leading to toxicity and cell death. mdpi.com More specifically, 3-methyl-4-nitrobenzoate derivatives have been evaluated for antifungal activity against several Candida strains, with some compounds showing significant potency. researchgate.net

Analgesic Activity: Hydrazone derivatives have been shown to possess analgesic properties, among other effects. nih.gov In studies of nitro-containing phenylbutanal and carboxylic acid derivatives, compounds that were potent anti-inflammatory agents also showed encouraging results in in vivo analgesic models. nih.govnih.gov

This diverse range of activities underscores the versatility of these chemical scaffolds and supports their continued investigation as lead compounds for the development of new therapeutic agents. mdpi.comnih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Elucidating the Influence of Substituted Anilino Moieties on Biological Activity

The anilino moiety is a critical component for the biological activity of many kinase inhibitors. Variations in the substitution pattern on this ring can significantly modulate potency and selectivity.

The methoxy (B1213986) group at the para-position (C4') of the anilino ring in 4-(4-Methoxyanilino)-3-nitrobenzoic acid is a key feature. In related series of kinase inhibitors, such as 4-anilinoquinazolines, the presence of small, electron-donating groups on the anilino ring is often favored for enhanced activity. For instance, studies on 4-anilinoquinazolines as epidermal growth factor receptor (EGFR) inhibitors have shown that dimethoxy substitutions on the quinazoline (B50416) ring can lead to highly potent compounds. nih.gov While this substitution is on the quinazoline ring and not the anilino moiety, it highlights the importance of methoxy groups in modulating activity.

Table 1: Influence of Anilino Ring Substitutions on Kinase Inhibitory Activity (Based on Analogous Compounds)

| Substituent on Anilino Ring | General Effect on Activity (in related kinase inhibitors) | Potential Rationale |

|---|---|---|

| para-Methoxy | Often favorable, enhances potency | Electron-donating, potential for H-bonding |

| Small lipophilic groups (e.g., Chloro, Bromo) | Can increase potency, especially at the meta-position | Hydrophobic interactions with the binding pocket. mdpi.com |

| Bulky groups | Generally decreases activity | Steric hindrance in the binding pocket |

| Hydrophilic groups (e.g., Hydroxy, Sulfonamide) | May decrease activity | Alters binding characteristics unfavorably. mdpi.com |

Investigating the Role of Nitro and Carboxylic Acid Groups in Bioactivity

The nitro (NO₂) and carboxylic acid (COOH) groups are strong electron-withdrawing groups that significantly influence the electronic properties and geometry of the benzoic acid ring, thereby affecting the compound's interaction with biological targets.

The nitro group is a versatile functional group in medicinal chemistry, known to act as both a pharmacophore and a toxicophore. nih.gov Its electron-withdrawing nature can alter the polarity and electronic characteristics of a molecule, which may facilitate interactions with nucleophilic sites within protein structures, such as enzymes. nih.gov The position of the nitro group is critical; studies on nitro-containing chalcones have shown that the placement of the nitro group significantly impacts biological activities like anti-inflammatory and vasorelaxant effects. mdpi.com In the context of this compound, the nitro group at the 3-position, ortho to the anilino linkage, would strongly influence the charge distribution and conformation of the molecule. The reduction of the nitro group within biological systems can also lead to reactive intermediates that may be responsible for the compound's therapeutic or toxic effects. nih.gov

The carboxylic acid group is a key functional group that can participate in crucial interactions with biological targets, often acting as a hydrogen bond donor and acceptor. The presence of a carboxylic acid can also enhance the solubility and pharmacokinetic properties of a molecule. In some contexts, carboxylic acid groups are reported to be essential for the bioactivity of certain compounds.

Rational Design and Synthesis of Novel Derivatives for Enhanced Efficacy

The rational design of new derivatives of this compound aims to improve its therapeutic properties by modifying its structure based on SAR insights. This process involves a cycle of designing, synthesizing, and testing new compounds to enhance potency, selectivity, and pharmacokinetic profiles. danaher.comnuvisan.com

One approach involves the synthesis of analogs with different substituents on the anilino ring to probe the steric and electronic requirements of the target's binding site. For example, replacing the para-methoxy group with other small electron-donating or lipophilic groups could lead to enhanced activity, as has been observed in related 4-anilinoquinazoline (B1210976) series. mdpi.com

Another strategy could involve modifying the benzoic acid core. For instance, replacing the benzoic acid with a bioisosteric equivalent, such as a tetrazole or hydroxamic acid, could alter the binding mode and improve efficacy. The synthesis of such derivatives often involves multi-step reaction sequences. For instance, the synthesis of related 4-anilinoquin(az)oline derivatives typically involves sequential nucleophilic substitution, cyclization, and other functional group manipulations.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in the rational design process. danaher.com These techniques can predict how structural modifications might affect the binding affinity of the compound to its target, thereby guiding the synthesis of the most promising candidates.

Application of SAR Principles in Lead Optimization

Lead optimization is the process of refining a promising lead compound to produce a preclinical candidate with an optimal balance of potency, selectivity, and pharmacokinetic properties. danaher.com The SAR data gathered from initial studies are crucial for this iterative process.

For a lead compound like this compound, SAR principles would guide modifications to:

Enhance Potency: By identifying the key interactions between the compound and its target, modifications can be made to strengthen these interactions. For example, if the methoxy group is involved in a crucial hydrogen bond, analogs could be designed to optimize this interaction.

Improve Selectivity: Often, a lead compound may interact with multiple targets. SAR studies can help identify the structural features responsible for off-target activity, which can then be modified to improve selectivity and reduce potential side effects.

Optimize ADMET Properties: The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate is critical for its success. SAR can guide modifications to improve properties like solubility, metabolic stability, and cell permeability. For example, the introduction of polar groups can enhance solubility, while blocking sites of metabolism can increase a compound's half-life. nih.gov

The lead optimization process is a multidisciplinary effort, combining medicinal chemistry, computational modeling, and biological testing to systematically refine the structure of the lead compound. danaher.comnuvisan.com

Applications in Organic Synthesis and Advanced Materials

Role as Key Reagents and Intermediates in Complex Organic Synthesis

4-(4-Methoxyanilino)-3-nitrobenzoic acid is a valuable intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules. nih.gov Its functional groups allow for sequential chemical modifications, enabling the construction of diverse molecular architectures.

Aniline (B41778) mustards are a class of bifunctional alkylating agents, some of which have been investigated for their biological activities. The synthesis of novel aniline mustard analogues can utilize derivatives of benzoic acid. nih.gov While direct synthesis from this compound is not extensively documented in readily available literature, its structural similarity to precursors used in the synthesis of other aromatic nitrogen mustards suggests its potential as a starting material. nih.govresearchgate.net The general synthetic strategy would involve the reduction of the nitro group to an amine, followed by N-alkylation with agents like ethylene (B1197577) oxide and subsequent chlorination to form the bis(2-chloroethyl)amino moiety characteristic of nitrogen mustards.

Triazoles are a class of heterocyclic compounds with a wide range of applications. nih.govnepjol.info The synthesis of certain triazole derivatives can begin with nitrobenzoic acid precursors. google.com The process often involves converting the carboxylic acid to an ester or amide, followed by reduction of the nitro group. This resulting amine can then undergo diazotization and subsequent cyclization reactions to form the triazole ring. nepjol.infonih.gov While specific examples detailing the use of this compound are not prevalent, its structure is amenable to the synthetic routes established for creating functionalized 1,2,3-triazole and 1,2,4-triazole (B32235) systems. researchgate.netnih.gov

Benzimidazoles are another important class of heterocyclic compounds. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative. nih.gov Starting with this compound, a key step is the reduction of the nitro group to an amine, creating the necessary ortho-diamine functionality adjacent to the existing methoxyanilino group. This diamine intermediate can then be reacted with various electrophiles to construct the imidazole (B134444) portion of the benzimidazole ring system. This approach allows for the introduction of the 4-methoxyanilino substituent at a specific position on the resulting benzimidazole core, influencing its properties. google.com A related compound, N-methyl-4-(methylamino)-3-nitrobenzamide, is noted as an intermediate for benzimidazole analogues. google.com

Contributions to Proteomics Research

While direct applications of this compound in proteomics are not widely reported, its derivatives, particularly those containing reactive functional groups, have potential uses. Molecules with similar structures can be used to synthesize probes for chemical proteomics to study protein function and interactions. The carboxylic acid group can be activated to react with amine groups on proteins, while the methoxyphenyl group can be modified to include reporter tags or cross-linking moieties.

Emerging Applications in Functional Materials Science

The field of materials science is continuously seeking new organic molecules with specific electronic and optical properties. Aromatic nitro compounds and carboxylic acids are known to be useful in the development of polymers and dyes. nbinno.com The structure of this compound, with its electron-donating methoxyanilino group and electron-withdrawing nitro and carboxyl groups, creates a push-pull electronic system. This characteristic is often associated with nonlinear optical (NLO) properties and can be exploited in the design of new functional materials. Its incorporation into polymer chains or its use as a precursor for dyes could lead to materials with applications in electronics and photonics. bldpharm.com

Future Directions and Interdisciplinary Research Perspectives

Integration of Systems Biology and Multi-Omics Approaches in Biological Investigations

To comprehensively understand the biological effects of 4-(4-Methoxyanilino)-3-nitrobenzoic acid, future research will likely integrate systems biology and multi-omics technologies. A systems-level perspective moves beyond studying the effect of a compound on a single target and instead analyzes its impact on the entire biological network. Multi-omics, which includes genomics, transcriptomics, proteomics, and metabolomics, provides the tools to capture this holistic view. elifesciences.orgnih.gov

By exposing cells or organisms to the compound, researchers can generate vast datasets across these different "omics" layers. mdpi.com For instance, transcriptomics (via RNA-sequencing) can reveal which genes are turned on or off in response to the compound, while proteomics can identify changes in protein expression and post-translational modifications. paris-saclay.fr Metabolomics would uncover alterations in metabolic pathways, providing a functional readout of the cellular state. paris-saclay.fr

Integrating these datasets can reveal the compound's mechanism of action, identify potential biomarkers for its effects, and uncover unexpected off-target interactions. nih.govfrontlinegenomics.com This approach is crucial for predicting both therapeutic efficacy and potential toxicity with greater accuracy than single-target assays. nih.gov For example, a multi-omics study could reveal if this compound modulates key signaling pathways in cancer, providing a strong rationale for its development as a therapeutic agent. nih.gov

Table 1: Potential Applications of Multi-Omics in the Study of this compound

| Omics Field | Technology/Method | Potential Insights for the Compound |

|---|---|---|

| Genomics | Whole Genome Sequencing | Identification of genetic variations (e.g., SNPs) that influence sensitivity or resistance to the compound. |

| Transcriptomics | RNA-Sequencing | Profiling of gene expression changes induced by the compound to elucidate its mechanism of action. |

| Proteomics | Mass Spectrometry | Quantifying changes in protein levels and identifying direct protein targets or interaction partners. |

| Metabolomics | NMR, Mass Spectrometry | Characterizing shifts in metabolic pathways and identifying biomarkers of the compound's activity. |

Advanced Computational Modeling and Artificial Intelligence in Molecular Design

The field of drug discovery is being revolutionized by advanced computational modeling and artificial intelligence (AI). intimal.edu.mymdpi.com These tools can dramatically accelerate the design and optimization of new molecules. For this compound, AI and computational chemistry could be employed to design novel analogs with enhanced potency, selectivity, and improved pharmacokinetic properties. nih.gov

Machine learning algorithms can be trained on large datasets of chemical structures and their biological activities to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. mdpi.com These models can then be used to screen virtual libraries of millions of compounds to identify new candidates with a high probability of success, significantly reducing the time and cost of experimental screening. researchgate.net

Furthermore, generative AI models can design entirely new molecules (de novo drug design) that are optimized for specific properties. nih.gov By defining a desired therapeutic profile, researchers could use these algorithms to generate novel structures based on the this compound scaffold. Computational tools like molecular docking can then predict how these new molecules bind to their biological targets, providing insights for further refinement. nih.govnih.gov

Table 2: AI and Computational Tools in the Molecular Design of Analogs

| AI/Computational Technique | Application in Drug Design | Potential Goal for Compound Analogs |

|---|---|---|

| Machine Learning (e.g., QSAR) | Predict biological activity from chemical structure. | Enhance binding affinity to a specific target protein. |

| Deep Learning (e.g., CNN, RNN) | Predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). researchgate.net | Improve oral bioavailability and reduce predicted toxicity. |

| Generative Models (e.g., GANs, VAEs) | Design novel molecules with desired properties. | Create new chemical entities with a novel mechanism of action. |

| Molecular Docking | Simulate the interaction between a molecule and a protein target. | Optimize interactions with key amino acids in a binding site. |

Exploration of Novel and Sustainable Synthetic Methodologies

The chemical synthesis of pharmaceutical compounds is increasingly scrutinized for its environmental impact. Future research on this compound will likely focus on developing novel and sustainable synthetic methodologies, often referred to as "green chemistry."

One promising area is flow chemistry , where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor. chemicalindustryjournal.co.uk This technology offers numerous advantages, including enhanced safety, better process control, higher yields, and the ability to scale up production more efficiently. nih.govmdpi.comresearchgate.net Developing a continuous flow synthesis for this compound or its intermediates could make its production more economical and environmentally friendly. rsc.org

Another key area is biocatalysis , which uses enzymes to perform chemical transformations. Enzymes operate under mild conditions (e.g., room temperature and neutral pH) and can exhibit exceptional selectivity, reducing the need for toxic reagents and minimizing waste. researchgate.net For a molecule like this compound, which contains a nitro group, research into nitroreductase enzymes could provide a green alternative for its synthesis or modification, as these enzymes can selectively reduce nitroaromatic compounds. bohrium.comchemrxiv.orgnih.gov The development of biocatalytic or chemo-enzymatic routes represents a significant step towards sustainable pharmaceutical manufacturing. acs.org

Development of Targeted Therapeutic Strategies and Precision Medicine Applications

Should this compound prove to be a viable therapeutic agent, future research would undoubtedly move towards its application in targeted therapy and precision medicine. Precision medicine aims to tailor medical treatment to the individual characteristics of each patient, moving away from a "one-size-fits-all" approach. wikipedia.org

A key component of this is pharmacogenomics , the study of how a person's genes affect their response to drugs. medlineplus.govclevelandclinic.org If the compound's mechanism of action is elucidated, researchers could investigate whether genetic variations in its target protein or metabolic enzymes influence patient outcomes. nih.gov Identifying such genetic biomarkers would allow clinicians to predict which patients are most likely to benefit from the drug and which might be at higher risk for adverse effects. nih.gov

This approach enables the development of targeted therapeutic strategies. For example, if the compound is an anticancer agent that targets a specific mutation, a companion diagnostic test could be developed to screen patients for that mutation. This ensures that the therapy is directed only to those who can benefit, maximizing efficacy and minimizing unnecessary treatment. nih.gov

Fostering Collaborative and Interdisciplinary Research Initiatives

The complexity of modern drug discovery and development necessitates a highly collaborative and interdisciplinary approach. acs.org Advancing the understanding and application of this compound will require breaking down traditional research silos and fostering partnerships between experts from diverse fields.

Meaningful progress will depend on initiatives that bring together synthetic and medicinal chemists, computational biologists, pharmacologists, toxicologists, and clinicians. rroij.comindianabiosciences.orgAcademic-industry collaborations are particularly vital. acs.org Academic labs often excel at basic research and target discovery, while pharmaceutical companies possess the resources and expertise in drug development, regulatory affairs, and commercialization needed to bring a new therapy to patients. hubspotusercontent10.netdrugbank.com

Such partnerships can take many forms, including joint research projects, consortia, and public-private partnerships. nih.govmrlcg.com By combining the innovative spirit of academia with the goal-oriented focus of industry, the journey of a promising molecule like this compound from laboratory curiosity to clinical application can be significantly accelerated. liverpool.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.